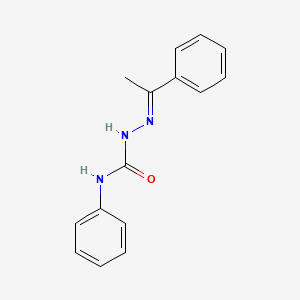

1-phenylethanone N-phenylsemicarbazone

Description

1-Phenylethanone N-phenylsemicarbazone is an organic compound with the molecular formula C15H15N3O It is a derivative of semicarbazone, which is known for its versatile biological activities

Properties

CAS No. |

174790-62-6 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

1-phenyl-3-[(E)-1-phenylethylideneamino]urea |

InChI |

InChI=1S/C15H15N3O/c1-12(13-8-4-2-5-9-13)17-18-15(19)16-14-10-6-3-7-11-14/h2-11H,1H3,(H2,16,18,19)/b17-12+ |

InChI Key |

POAIDNLCHHSYAX-SFQUDFHCSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)NC1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethanone N-phenylsemicarbazone can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol. The reaction typically involves the following steps:

- Hydrazine hydrate (1 mmol) is added dropwise to a methanolic solution of aldehydes or ketones (1 mmol) and stirred for 30 minutes.

- Phenylisocyanate (1 mmol) is then added dropwise to this mixture.

- The mixture is stirred well for the required time to complete the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethanone N-phenylsemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenylethanone N-phenylsemicarbazone has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

Industry: The compound can be used in the production of various chemical products and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 1-phenylethanone N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

1-Phenylethanone N-phenylsemicarbazone can be compared with other semicarbazone derivatives, such as:

- Acetone N-phenylsemicarbazone

- Isatin N-phenylsemicarbazone

- Benzaldehyde N-phenylsemicarbazone

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research fields .

Biological Activity

1-Phenylethanone N-phenylsemicarbazone (C15H15N3O) is a semicarbazone derivative synthesized from the reaction of acetophenone and N-phenylsemicarbazide. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a condensation reaction that eliminates water as a byproduct. The general reaction can be represented as follows:

This compound features a semicarbazone functional group, which is critical for its biological interactions.

Biological Activities

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing that it exhibits notable inhibitory effects. The following table summarizes the antimicrobial activity against selected strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been investigated for its antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound acts as a chelating agent, binding to metal ions through nitrogen and oxygen atoms, which can inhibit enzyme activity and disrupt cellular processes. This mechanism is crucial in understanding its role in various biological pathways.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Antioxidant Effects : Another study focused on patients with oxidative stress-related conditions, where supplementation with the compound showed improved biomarkers of oxidative damage.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is beneficial to compare it with other semicarbazones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetophenone | Aromatic Ketone | Precursor for various resins and fragrances |

| Benzaldehyde Semicarbazone | Aromatic Semicarbazone | Exhibits anti-inflammatory properties |

| Vanillin N-Phenylsemicarbazone | Aromatic Semicarbazone | Known for its antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.